![molecular formula C23H24ClN3O4S B2886942 9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946214-66-0](/img/structure/B2886942.png)

9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a quinoline ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

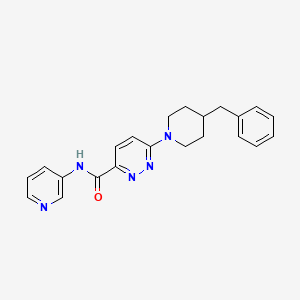

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a piperazine ring, a quinoline ring, and a sulfonyl group. These groups could potentially allow for various interactions with biological targets, such as hydrogen bonding and aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the sulfonyl group, and the quinoline ring. These groups could potentially undergo various chemical reactions, such as nucleophilic substitution or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water, while the quinoline ring could potentially increase its lipophilicity .Scientific Research Applications

Antimicrobial Agent Development

This compound has been studied for its potential as an antimicrobial agent. Derivatives of fluoroquinolone with similar structures have shown promising results in inhibiting bacterial pathogens, particularly those resistant to other antibiotics . For instance, certain derivatives have demonstrated potent growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), with minimum inhibitory concentrations (MIC) significantly lower than that of ciprofloxacin itself .

Tuberculosis Treatment Research

The structural analogs of this compound have been used in the study of tuberculosis treatment. Specifically, they have been complexed with enzymes from Mycobacterium tuberculosis to understand the mechanism of action and to design inhibitors that can target the biotin biosynthesis pathway, which is crucial for the survival of the bacteria .

Cancer Therapeutics

Compounds with similar sulfonyl piperazine structures have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. They have been found to induce apoptosis and inhibit tubulin polymerization, which is a promising mechanism for anticancer drugs .

Dopamine Receptor Research

Some derivatives have been identified as potent and selective ligands for dopamine receptors. This suggests potential applications in the development of treatments for neurological disorders, where modulation of dopamine receptor activity is relevant .

Antiviral Studies

The compound’s derivatives have also been synthesized for antiviral studies. They have been evaluated for their ability to inhibit viral replication, which is a key step in developing new antiviral medications .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, studies could be conducted to evaluate its safety and potential applications in areas such as medicinal chemistry .

Mechanism of Action

Target of Action

It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are key for DNA replication, making them crucial targets for antimicrobial agents .

Mode of Action

Based on its structural similarity to fluoroquinolones, it can be hypothesized that it might also interfere with bacterial dna replication by inhibiting dna gyrase and topoisomerase iv .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it could prevent the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription .

Pharmacokinetics

It is known that similar compounds, such as fluoroquinolones, are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

The compound’s action likely results in the inhibition of bacterial growth by interfering with DNA replication. This could lead to the death of bacterial cells and the resolution of bacterial infections .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of efflux pumps in bacteria could decrease the compound’s intracellular concentration and thus its efficacy .

properties

IUPAC Name |

7-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLBRULQJFCEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)

![[2-(2,3-dihydro-1H-indol-1-yl)-5-nitrophenyl]methanesulfonyl fluoride](/img/structure/B2886862.png)

![tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2886864.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)